Cas no 21981-37-3 (2-Propanamine,N-(1,1-dimethylethyl)-2-methyl-)

2-Propanamine,N-(1,1-dimethylethyl)-2-methyl- structure
21981-37-3 structure
Product Name:2-Propanamine,N-(1,1-dimethylethyl)-2-methyl-
CAS No:21981-37-3
MF:C8H19N
MW:129.24316239357
CID:272982
PubChem ID:30889
Update Time:2025-04-19

2-Propanamine,N-(1,1-dimethylethyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanamine,N-(1,1-dimethylethyl)-2-methyl-
    • Di-tert-butylamine
    • N-tert-butyl-2-methylpropan-2-amine
    • 1,1,1,3,3,3-hexamethyldisilazan
    • AC1L1KHE
    • Bis(tert-butyl)amine
    • BRN 1732746
    • di(tert-butyl)amine
    • Di-t-Butylamine
    • Di-tert-butylamine (6CI,7CI,8CI)
    • N,N-di-tert-butylamine
    • t-BUTANE, IMINODI-
    • N-(tert-butyl)-2-methyl-2-propanamine
    • 2-Propanamine, N-(1,1-dimethylethyl)-2-methyl-
    • AKOS025296065
    • Di-tert-butyl-amine
    • DTXSID80176398
    • SCHEMBL49720
    • CATWEXRJGNBIJD-UHFFFAOYSA-N
    • 3-04-00-00324 (Beilstein Handbook Reference)
    • 21981-37-3
    • di-terbutylamine
    • di-t-butyl amine
    • Inchi: 1S/C8H19N/c1-7(2,3)9-8(4,5)6/h9H,1-6H3
    • InChI Key: CATWEXRJGNBIJD-UHFFFAOYSA-N
    • SMILES: N(C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 129.15187
  • Monoisotopic Mass: 129.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 69.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 12A^2

Experimental Properties

  • Density: 0.762
  • Boiling Point: 129.4°C at 760 mmHg
  • Flash Point: 12.8°C
  • Refractive Index: 1.417
  • PSA: 12.03

2-Propanamine,N-(1,1-dimethylethyl)-2-methyl- Related Literature

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